Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- is a complex organic compound that features a phenol group, a pyrazole ring, and a pyridine ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrazole and pyridine rings in its structure makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The pyridine ring is then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times . Green chemistry principles, such as the use of environmentally friendly solvents and reagents, are also often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]- is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds . This dual-ring structure allows for more versatile interactions with biological targets and greater potential for therapeutic applications .
Properties
CAS No. |
821784-46-7 |
---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-[[[5-(1H-pyrazol-5-yl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C15H14N4O/c20-14-3-1-2-11(6-14)8-17-13-7-12(9-16-10-13)15-4-5-18-19-15/h1-7,9-10,17,20H,8H2,(H,18,19) |
InChI Key |
MVTMKFRXWQDELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.